(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
(3R)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYZKCJVSORTEH-GKAPJAKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H](OCC2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonitrile group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Common Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : Leading to ketones or carboxylic acids.
- Reduction : Producing amines or alcohols.
- Substitution Reactions : Facilitating the synthesis of more complex molecules.
These reactions highlight the compound's utility as a building block in organic synthesis and materials science.
Medicinal Chemistry
Research indicates that (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile exhibits significant biological activity. It has been studied for:
- Antiviral Properties : Particularly against viruses such as Arenaviridae and Coronaviridae. The compound may inhibit viral replication by interacting with viral proteins or host cell machinery.
- Neuroprotective Effects : Preliminary studies suggest potential applications in treating neurodegenerative diseases, emphasizing the need for further investigation into its pharmacological profiles.
The compound has shown promise in various biological assays:
- Antimicrobial Activity : Studies have explored its efficacy against different microbial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Ongoing research is evaluating its effectiveness in cancer treatment modalities, focusing on mechanisms of action at the cellular level.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits replication of specific viruses | |
| Antimicrobial | Effective against various bacterial strains | |
| Neuroprotective | Potential candidate for neurodegenerative treatments |
Case Study: Antiviral Mechanism
A detailed study published in 2020 explored the interaction of this compound with influenza A virus polymerase. The research indicated that compounds similar to this bicyclic structure could effectively target viral polymerase interfaces, leading to reduced viral load and improved therapeutic outcomes in infected models .
Industrial Applications
In addition to its pharmaceutical potential, this compound is being investigated for applications in:
- Material Science : Development of new polymers and catalysts that exhibit unique properties due to the compound's structural characteristics.
- Coordination Chemistry : Serving as a ligand in coordination complexes, enhancing the properties of metal catalysts used in organic reactions.
Mechanism of Action
The mechanism of action of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
Structural Differences :
- Ring System : Contains a pyrrolo[2,1-c]morpholine core (five-membered pyrrole fused to morpholine) instead of an octahydropyrido-morpholine system.
- Saturation : Hexahydro (six hydrogen atoms) vs. octahydro (eight hydrogen atoms), leading to reduced ring strain in the latter.
- Substituents : Both share a nitrile group at position 3.
3′-Carbonitrile-Spiro Indoline Derivatives
Example : 3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile ().
Structural Differences :
- Core : Spiro[indoline-3,2′-pyrrolidine] system with a nitrile group.
- Complexity : Additional substituents (indole, thiophene) confer distinct electronic and steric properties.
Research Relevance :
Morpholine Derivatives with Varied Functional Groups
Examples :
- Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride : Features a carboxylic acid group instead of nitrile, enhancing solubility and ionic interactions .
- 1-Allyl-3'-((benzyl(phenyl)amino)methyl)-2-oxospiro[indoline-3,2'-oxirane]-3'-carbonitrile: Combines nitrile with an oxirane (epoxide) ring, enabling ring-opening reactions for polymer or drug synthesis .
Comparative Data Table
Key Research Findings
- Synthetic Utility : Nitrile-containing morpholine derivatives are pivotal in multicomponent reactions (e.g., aziridine-aryne coupling ).
- Stability : Crystallographic studies highlight the role of substituents in stabilizing spirocyclic frameworks .
- Cost Considerations : Commercial pricing reflects demand for nitrile derivatives in high-throughput synthesis .
Notes and Limitations
Stereochemical Specificity : The (3R)-enantiomer’s biological activity remains underexplored compared to racemic mixtures.
Data Gaps : Direct comparative studies on pharmacokinetics or toxicity are absent in the provided evidence.
Structural Trade-offs : Pyrrolo-morpholine derivatives offer synthetic simplicity, while octahydropyrido systems provide enhanced rigidity for target binding.
Biological Activity
(3R)-Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological properties. Its molecular formula is C₉H₁₄N₂, with a molecular weight of approximately 150.23 g/mol. The presence of the carbonitrile functional group enhances its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Summary of Antitumor Activity
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | G2/M phase arrest |
| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its antitumor activity, the compound has shown promise in neuroprotection. Studies suggest it may protect neuronal cells from oxidative stress-induced damage, potentially benefiting conditions like Alzheimer's disease. The proposed mechanism involves the modulation of antioxidant enzyme activity.
Case Study: Neuroprotection in Cell Models
A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with this compound at concentrations of 10-30 µM significantly reduced markers of oxidative stress and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Preliminary studies indicate that the compound may inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to modulate pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
- Antioxidant Properties : The compound's ability to enhance antioxidant defenses suggests a protective role against cellular damage.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via step-efficient processes involving cyclization or condensation reactions. For example, intermediates like hydrazide hydrazones or ethane-1,2-diaminopyridine derivatives are often generated from aminopyridine precursors. Sodium methoxide in methanol is a common base for facilitating ring closure in similar morpholine-carbonitrile systems . Key intermediates include stereochemically controlled pyridine-morpholine hybrids, which are purified using column chromatography and characterized via NMR and HRMS.
Q. What spectroscopic and chromatographic methods are recommended for characterizing the stereochemical purity of this compound?
- Methodological Answer : High-resolution NMR (e.g., ¹H/¹³C, 2D-COSY) is critical for confirming stereochemistry, particularly the (3R) configuration. X-ray crystallography provides definitive structural validation, as demonstrated in pyridine-carbonitrile derivatives . Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns can resolve enantiomeric impurities. IR spectroscopy aids in tracking functional groups like nitriles (C≡N stretch at ~2,200 cm⁻¹) .
Q. What safety precautions are critical when handling morpholine-3-carbonitrile derivatives in the lab?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to minimize inhalation risks. Store the compound in airtight containers at 2–8°C in dry, ventilated areas. Avoid incompatible materials like strong oxidizers. Spills should be managed using inert absorbents (e.g., vermiculite) and disposed of via authorized chemical waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis under varying solvent conditions?
- Methodological Answer : Systematic solvent screening (e.g., sulfolane for fluorination , methanol for cyclization ) should be paired with kinetic studies to identify rate-limiting steps. Use DOE (design of experiments) to optimize parameters like temperature, solvent polarity, and reagent stoichiometry. Contradictions may arise from solvent-dependent intermediate stability or competing pathways (e.g., SN1 vs. SN2 mechanisms), requiring LC-MS monitoring of reaction progress .
Q. What strategies improve enantiomeric excess (ee) in asymmetric synthesis of the (3R)-configured carbonitrile?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can enhance stereocontrol. Reaction conditions (low temperature, inert atmosphere) minimize racemization. Post-synthetic purification via recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) further elevates ee. Mechanistic studies using DFT calculations help identify transition states influencing stereoselectivity .
Q. How does the compound’s stability under acidic/basic conditions impact its applicability in medicinal chemistry workflows?
- Methodological Answer : Conduct accelerated stability studies (pH 1–13, 25–60°C) with HPLC tracking of degradation products. The morpholine ring’s susceptibility to hydrolysis under acidic conditions may necessitate prodrug strategies or structural analogs with electron-withdrawing substituents. Stability in DMSO/PBS buffers is critical for in vitro assays .
Q. What advanced techniques are used to analyze the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantify binding affinities. Cryo-EM or X-ray co-crystallography with target proteins (e.g., kinases) reveals binding modes. Computational docking (AutoDock Vina) and MD (molecular dynamics) simulations predict interaction hotspots, guiding SAR (structure-activity relationship) studies .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
